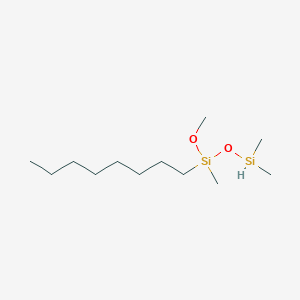
(40-60%)Methylhydro-(40-60%)Methyloctylsiloxane copolymer
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Methylhydro-(40-60%)Methyloctylsiloxane copolymer (MHMOSC) is a type of silicone-based polymer that is used in a wide range of applications, including medical, industrial, and consumer products. The polymer is composed of a combination of methylhydro and methyloctyl siloxane, which are two types of silicone derivatives. The copolymer is a highly versatile material that has been used to create a variety of products, including medical implants, coatings, and adhesives.
Wirkmechanismus
Methylhydro-(40-60%)Methyloctylsiloxane copolymer works by forming a strong bond between the material it is being used to bond. The polymer is highly adhesive, and when it comes into contact with a material, it forms a strong bond that is resistant to degradation. The polymer is also highly biocompatible, which allows it to be used in medical applications without causing any adverse reactions.
Biochemical and Physiological Effects
Methylhydro-(40-60%)Methyloctylsiloxane copolymer is a highly biocompatible material, meaning that it is not toxic and does not cause any adverse reactions when used in medical applications. The polymer is also resistant to degradation, meaning that it can be used in a variety of applications without breaking down over time. Additionally, the polymer is highly adhesive, meaning that it can be used to bond a variety of materials without the need for additional adhesives.
Vorteile Und Einschränkungen Für Laborexperimente
The advantages of using Methylhydro-(40-60%)Methyloctylsiloxane copolymer in lab experiments are numerous. The polymer is highly adhesive, meaning that it can be used to bond a variety of materials without the need for additional adhesives. The polymer is also highly biocompatible, meaning that it can be used in medical applications without causing any adverse reactions. Additionally, the polymer is resistant to degradation, meaning that it can be used in a variety of applications without breaking down over time.
The limitations of using Methylhydro-(40-60%)Methyloctylsiloxane copolymer in lab experiments are few. The polymer is not suitable for use in applications where very high temperatures are required, as the polymer can degrade at temperatures above 200°C. Additionally, the polymer is not suitable for use in applications where a very strong bond is required, as the polymer does not form a particularly strong bond.
Zukünftige Richtungen
Methylhydro-(40-60%)Methyloctylsiloxane copolymer has numerous potential applications in the future. The polymer could be used to create medical implants that are highly biocompatible and resistant to degradation. Additionally, the polymer could be used to create coatings for medical devices that are highly adhesive and biocompatible. The polymer could also be used to create adhesives that are highly adhesive and biocompatible. Finally, the polymer could be used to create a variety of consumer products, such as sealants, lubricants, and coatings.
Synthesemethoden
Methylhydro-(40-60%)Methyloctylsiloxane copolymer is synthesized through a process known as hydrolysis. This process involves the breaking of the siloxane bonds by the addition of water molecules. The hydrolysis process is followed by a condensation reaction where the released siloxane bonds are re-formed. The condensation reaction is typically conducted at a temperature of approximately 150-200°C. The hydrolysis and condensation reactions are repeated until the desired polymer is produced.
Wissenschaftliche Forschungsanwendungen
Methylhydro-(40-60%)Methyloctylsiloxane copolymer has been used in a variety of scientific research applications. The polymer has been used in the development of medical implants, as it is resistant to degradation and can be used to create a variety of shapes and sizes. The polymer has also been used in the development of coatings for medical devices, as it is highly biocompatible and can be used to create a barrier between the device and the body. Additionally, the polymer has been used in the development of adhesives, as it is highly adhesive and can be used to bond a variety of materials.
Eigenschaften
CAS-Nummer |
68554-69-8 |
|---|---|
Produktname |
(40-60%)Methylhydro-(40-60%)Methyloctylsiloxane copolymer |
Molekularformel |
C12H30O2Si2 |
Molekulargewicht |
262.54 g/mol |
IUPAC-Name |
dimethylsilyloxy-methoxy-methyl-octylsilane |
InChI |
InChI=1S/C12H30O2Si2/c1-6-7-8-9-10-11-12-16(5,13-2)14-15(3)4/h15H,6-12H2,1-5H3 |
InChI-Schlüssel |
BLBKHUSUJJBYAZ-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCCCCC[Si](C)(OC)O[SiH](C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![[Perfluoro-(1',1', 2'-trimethylpropyl)]-1-chloroethyl ether; 97%](/img/structure/B6313935.png)
![Ethyl 2,3-dichloro-3-[(4'-methyl-2',2',3',3'-tetrafluoro)cyclobutyl]propionate; 97%](/img/structure/B6313943.png)
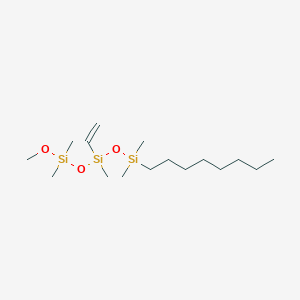

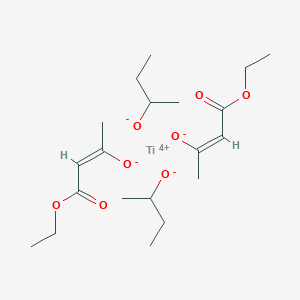
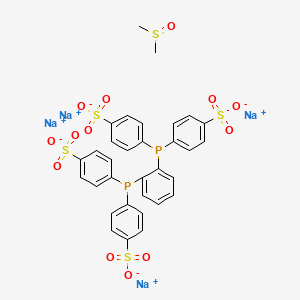
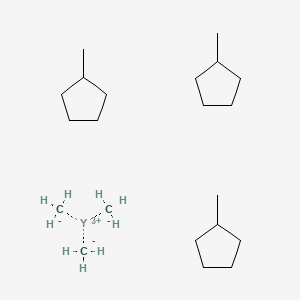
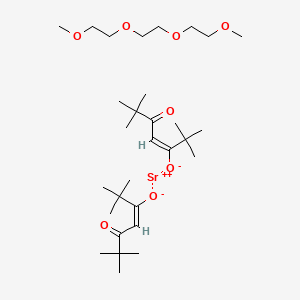

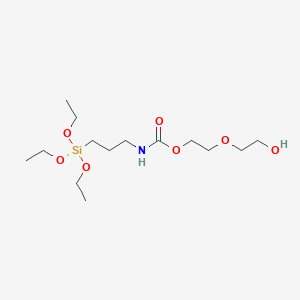

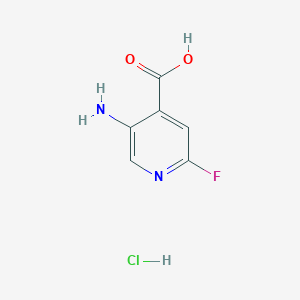

![t-Butyl 3-(aminomethyl)-1-oxa-7-azaspiro[4.4]nonane-7-carboxylate](/img/structure/B6314042.png)